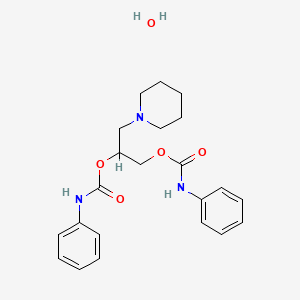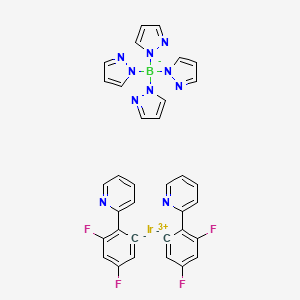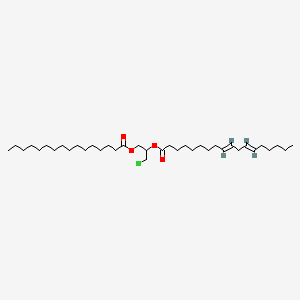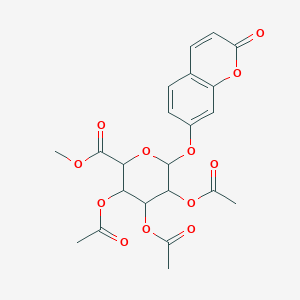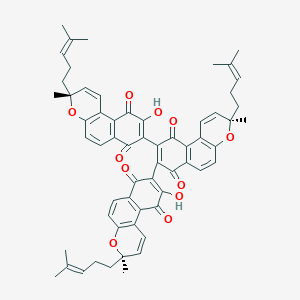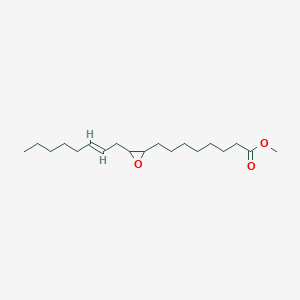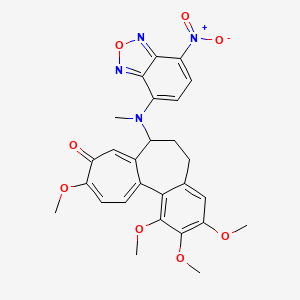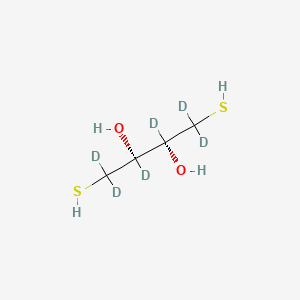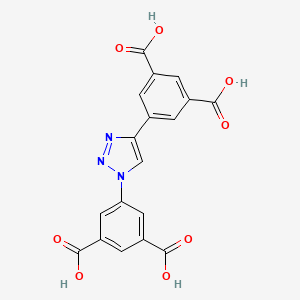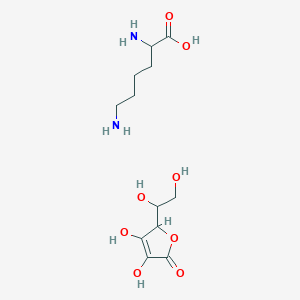![molecular formula C9H21N2O7P B12295556 [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both dihydroxypropoxy and phosphoryl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydroxypropyl phosphate with 2,6-diaminohexanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality.
化学反应分析
Types of Reactions
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine derivative.
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.
科学研究应用
Chemistry
In chemistry, [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate is used as a precursor for synthesizing more complex molecules
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its phosphoryl group makes it a candidate for investigating phosphorylation processes in cells.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialized polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
作用机制
The mechanism of action of [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and other proteins. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior.
相似化合物的比较
Similar Compounds
- 2,3-Dihydroxypropyl phosphate
- 2,6-Diaminohexanoic acid
- Phosphorylated amino acids
Uniqueness
What sets [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate apart from similar compounds is its combined structure, which includes both dihydroxypropoxy and phosphoryl groups. This unique combination allows for a broader range of chemical reactions and applications, making it a versatile compound in scientific research.
属性
分子式 |
C9H21N2O7P |
|---|---|
分子量 |
300.25 g/mol |
IUPAC 名称 |
[2,3-dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate |
InChI |
InChI=1S/C9H21N2O7P/c10-4-2-1-3-8(11)9(14)18-19(15,16)17-6-7(13)5-12/h7-8,12-13H,1-6,10-11H2,(H,15,16) |
InChI 键 |
FGYYWCMRFGLJOB-UHFFFAOYSA-N |
规范 SMILES |
C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
